Pentaerythritol tetraacetate

Description

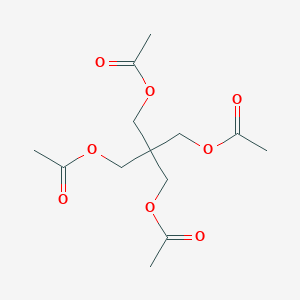

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O8/c1-9(14)18-5-13(6-19-10(2)15,7-20-11(3)16)8-21-12(4)17/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHCZCFQVONTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COC(=O)C)(COC(=O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871783 | |

| Record name | Pentaerythritol tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS] | |

| Record name | Pentaerythritol tetraacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

597-71-7 | |

| Record name | Pentaerythritol, tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythritol tetraacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2-bis[(acetyloxy)methyl]-, 1,3-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4YXI01Z81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentaerythritol Tetraacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental properties, synthesis, and characterization of pentaerythritol tetraacetate. It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the core scientific attributes of this compound.

Core Chemical and Physical Properties

This compound, also known as normosterol, is the tetraester of pentaerythritol and acetic acid.[1] Its chemical structure consists of a central quaternary carbon atom bonded to four methylene groups, each of which is esterified with an acetate group.

Caption: Chemical structure of this compound.

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | [3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate |

| Synonyms | Normosterol, Pentaerythrityl Tetraacetate, T.A.P.E.[1] |

| CAS Number | 597-71-7 |

| Molecular Formula | C13H20O8 |

| Molecular Weight | 304.29 g/mol |

| Appearance | White to off-white powder or crystalline solid[2] |

| Melting Point | 78-83 °C[2] |

| Boiling Point | 325 °C[2] |

| Density | 1.2730 g/cm³[2] |

| Solubility | Slightly soluble in water. Soluble in chloroform.[2][3] |

| Refractive Index | 1.5800 (estimate)[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of pentaerythritol with an excess of acetic anhydride, often in the presence of a catalyst. The following is a representative laboratory-scale protocol adapted from general esterification procedures.

Materials:

-

Pentaerythritol

-

Acetic anhydride

-

Pyridine (catalyst and solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentaerythritol in a slight excess of pyridine.

-

Acetylation: Slowly add a stoichiometric excess (at least 4 equivalents) of acetic anhydride to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude this compound from hot ethanol to yield a purified, crystalline solid.[3] An alternative purification method involves dissolving the crude product in chloroform, washing with saturated sodium bicarbonate and then water, drying over anhydrous calcium chloride, and evaporating the solvent, followed by crystallization from 95% ethanol.[2]

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet corresponding to the methyl protons of the four acetate groups and a singlet for the eight methylene protons of the pentaerythritol backbone.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the different carbon environments: the quaternary central carbon, the methylene carbons, the carbonyl carbons of the acetate groups, and the methyl carbons of the acetate groups.[4]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides information about its functional groups. Key characteristic absorption bands are expected for the C=O stretching of the ester groups and the C-O stretching vibrations.[5]

| Spectral Data | Expected Observations |

| ¹H NMR | A singlet for the methyl protons of the acetate groups and a singlet for the methylene protons. |

| ¹³C NMR | Signals corresponding to the quaternary carbon, methylene carbons, carbonyl carbons, and methyl carbons.[4] |

| FT-IR | Strong absorption band for the C=O stretching of the ester functional group (typically around 1740 cm⁻¹). Absorption bands for C-O stretching and C-H stretching and bending vibrations.[5] |

Applications in Drug Development and Life Sciences

The direct application of this compound in drug development is not extensively documented in the scientific literature. However, the parent compound, pentaerythritol, and other pentaerythritol esters have shown promise in pharmaceutical formulations, suggesting potential areas of exploration for the tetraacetate derivative.

3.1. Role as a Pharmaceutical Excipient

Pentaerythritol has been investigated as a solid-dispersion carrier to enhance the solubility and permeability of poorly water-soluble drugs.[6][7] Solid dispersions are a common strategy to improve the bioavailability of active pharmaceutical ingredients. Given its structural similarity to pentaerythritol, the tetraacetate could potentially be explored for similar applications, particularly for the formulation of lipophilic drugs. Inactive ingredients, or excipients, are crucial components of pharmaceutical products, aiding in the manufacturing process and the delivery of the active drug.[8][9]

3.2. Use in Cosmetics

This compound is used in cosmetic formulations as a skin-conditioning agent and emollient.[2][10] Its safety for use in cosmetics has been reviewed, indicating a low potential for adverse health effects at typical concentrations.[10]

3.3. Potential for Further Research

While direct biological activity or involvement in signaling pathways for this compound has not been identified, the broader class of pentaerythritol esters is used in various industrial applications, including lubricants and plasticizers.[11] Further research could explore the biocompatibility and biodegradability of this compound for potential applications in biodegradable polymers for medical devices or as a component in controlled-release drug delivery systems. The parent molecule, pentaerythritol, is a versatile building block for the synthesis of various polyfunctionalized derivatives, some of which have applications as vasodilators and explosives (e.g., pentaerythritol tetranitrate).[1]

References

- 1. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 597-71-7 [m.chemicalbook.com]

- 3. This compound | 597-71-7 [chemicalbook.com]

- 4. This compound(597-71-7) 13C NMR [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. ‘Inactive’ ingredients in oral medications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cir-safety.org [cir-safety.org]

- 11. What is the application of pentaerythritol in various industries? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

The Synthesis of Pentaerythritol Tetraacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism of pentaerythritol tetraacetate, a versatile compound with applications in various fields, including pharmaceuticals and polymer chemistry. This document details the core synthetic pathways, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is the tetraester of pentaerythritol and acetic acid. Its synthesis primarily involves the esterification of the four hydroxyl groups of pentaerythritol with an acetylating agent. The choice of acetylating agent and catalyst significantly influences the reaction conditions and yield. This guide will explore the most common synthetic routes, focusing on both acid and base-catalyzed mechanisms.

Synthesis Mechanisms

The formation of this compound is achieved through the esterification of pentaerythritol. This can be accomplished using either acetic acid or acetic anhydride as the acetylating agent. The reaction is typically catalyzed by an acid or a base.

Acid-Catalyzed Esterification (Fischer Esterification)

When using acetic acid, the reaction is a classic example of Fischer esterification. The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The mechanism involves the protonation of the carbonyl oxygen of acetic acid, which increases its electrophilicity. The hydroxyl group of pentaerythritol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. This process is repeated for all four hydroxyl groups.

A similar acid-catalyzed mechanism occurs with acetic anhydride. The acid catalyst protonates one of the carbonyl oxygens of the anhydride, activating it for nucleophilic attack by the hydroxyl groups of pentaerythritol.

Base-Catalyzed Esterification

Base-catalyzed esterification is particularly effective when using the more reactive acetic anhydride. A common base catalyst is pyridine, often used with a catalytic amount of 4-dimethylaminopyridine (DMAP). In this mechanism, the base does not directly activate the alcohol. Instead, pyridine can act as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive N-acetylpyridinium ion. This intermediate is then readily attacked by the hydroxyl groups of pentaerythritol. DMAP is a more potent acylation catalyst and functions similarly.

Quantitative Data on Synthesis Parameters

The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the quantitative data from various synthetic protocols.

Table 1: Synthesis of this compound using Acid Catalysis

| Acetylating Agent | Catalyst | Molar Ratio (Pentaerythritol:Acetylating Agent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetic Acid | Sulfuric Acid | 1:excess | Reflux | Not specified | Not specified | [1] |

| Acetic Acid | p-Toluenesulfonic Acid | 1:5 (with hexanoic acid) | Not specified | 5 | 87 | [2] |

| Acetic Anhydride | Sulfuric Acid | Not specified | Not specified | Not specified | High |

Table 2: Synthesis of this compound using Base Catalysis

| Acetylating Agent | Catalyst | Molar Ratio (Pentaerythritol:Acetylating Agent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetic Anhydride | Pyridine | Not specified | Not specified | Not specified | High |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Acid-Catalyzed Synthesis using Acetic Acid and Sulfuric Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus), add pentaerythritol and an excess of glacial acetic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically.

-

Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Work-up: After completion, cool the reaction mixture. Neutralize the excess sulfuric acid with a base (e.g., sodium bicarbonate solution).

-

Purification: The crude product can be purified by washing with water to remove any remaining acetic acid and salts, followed by recrystallization from a suitable solvent such as ethanol or water.

Protocol 2: Synthesis using Acetic Anhydride and Pyridine

-

Reaction Setup: In a round-bottom flask, dissolve pentaerythritol in pyridine.

-

Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating.

-

Work-up: Pour the reaction mixture into cold water to precipitate the product and hydrolyze the excess acetic anhydride.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol.

Mandatory Visualizations

Reaction Pathway Diagrams

Caption: Acid-catalyzed synthesis of this compound.

Caption: Base-catalyzed synthesis of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to Pentaerythritol Tetraacetate: Physicochemical Properties and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraacetate (PETA) is a tetraester of pentaerythritol and acetic acid. It is a white crystalline solid that is practically insoluble in water but soluble in several organic solvents. In the pharmaceutical industry, PETA is primarily utilized as an excipient, serving as a plasticizer in film-coating formulations and as a lipid matrix component in novel drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols relevant to its synthesis, analysis, and application in drug development.

Physicochemical Characteristics

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₀O₈ | [1] |

| Molecular Weight | 304.29 g/mol | [1] |

| CAS Number | 597-71-7 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 78-83 °C | [2] |

| Boiling Point | 325 °C | [2] |

| Density | 1.273 g/cm³ | [2] |

| Solubility | Slightly soluble in water. Soluble in chloroform and hot ethanol. | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two singlets. The peak assignments are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.0 | Singlet | 12H | Methyl protons of the four acetate groups (-OCOCH₃ ) |

| ~4.1 | Singlet | 8H | Methylene protons of the pentaerythritol backbone (-CCH₂ O-) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the molecular structure:

| Chemical Shift (ppm) | Assignment |

| ~20.7 | Methyl carbons of the acetate groups (-O-CO-C H₃) |

| ~45.0 | Quaternary carbon of the pentaerythritol core (C (CH₂O)₄) |

| ~62.0 | Methylene carbons of the pentaerythritol backbone (-C H₂-O-) |

| ~170.0 | Carbonyl carbons of the acetate groups (-O-C O-CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretching (aliphatic) |

| ~1740 | Strong | C=O stretching (ester carbonyl) |

| ~1240 | Strong | C-O stretching (ester) |

| ~1040 | Strong | C-O stretching (ether-like linkage of the backbone) |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound typically does not show a prominent molecular ion peak (m/z 304) due to facile fragmentation. Key fragmentation pathways involve the loss of acetate and acetyl groups. Common fragments observed include:

-

m/z 245: [M - OCOCH₃]⁺

-

m/z 203: [M - OCOCH₃ - CH₂CO]⁺

-

m/z 43: [CH₃CO]⁺ (base peak)

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of pentaerythritol with acetic anhydride, catalyzed by 4-(dimethylamino)pyridine (DMAP).[3]

Materials:

-

Pentaerythritol (PE)

-

Acetic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Cyclohexane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentaerythritol (0.5 g, 3.7 mmol), 4-(dimethylamino)pyridine (0.06 g, 0.4 mmol), and acetic anhydride (5 mL, 53 mmol).

-

Heat the reaction mixture to 150 °C and maintain this temperature with stirring for 1.5 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Add cyclohexane and co-evaporate the acetic acid and excess acetic anhydride using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from hot water or 95% ethanol.

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol outlines a general procedure for preparing drug-loaded SLNs using this compound as the lipid matrix.[4][5][6]

Materials:

-

This compound (Lipid)

-

Drug (lipophilic)

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Purified water

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

High-pressure homogenizer

-

Water bath

Procedure:

-

Melt the this compound by heating it to approximately 5-10 °C above its melting point.

-

Disperse or dissolve the lipophilic drug in the molten lipid.

-

In a separate beaker, heat an aqueous solution of the surfactant to the same temperature as the lipid melt.

-

Add the hot aqueous surfactant solution to the molten lipid-drug mixture and immediately homogenize using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.

-

Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.

-

Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

Synthesis Workflow for this compound.

Evaluation of this compound as a Plasticizer in Pharmaceutical Coatings

This protocol provides a method for evaluating the effect of PETA as a plasticizer on the properties of a polymeric film, such as those made from Eudragit®.[7][8]

Materials:

-

Film-forming polymer (e.g., Eudragit® RS)

-

This compound (Plasticizer)

-

Solvent (e.g., ethanol)

-

Casting plate (e.g., Teflon)

-

Controlled temperature oven

-

Tensile strength tester

Procedure:

-

Prepare a solution of the film-forming polymer in the chosen solvent (e.g., 12% w/v Eudragit® RS in ethanol).

-

Prepare several batches of the polymer solution, adding varying concentrations of this compound (e.g., 5%, 10%, 15%, 20% w/w of the polymer). A control batch with no plasticizer should also be prepared.

-

Stir each solution until the plasticizer is fully dissolved.

-

Cast a uniform layer of each solution onto a casting plate.

-

Dry the films in a controlled temperature oven (e.g., 40 °C for 48 hours) to ensure complete solvent evaporation.

-

Once dried, carefully peel the films from the plate.

-

Evaluate the mechanical properties of the films, such as tensile strength and percentage elongation, using a tensile strength tester. Compare the results for films with different plasticizer concentrations to the control film.

Workflow for Evaluating PETA as a Plasticizer.

Biocompatibility and Quality Control

As a pharmaceutical excipient, this compound must meet stringent safety and quality standards.

Biocompatibility Testing

In vitro cytotoxicity is a key initial assessment of biocompatibility. The MTT assay is a common method used to evaluate the effect of an excipient on cell viability.[3][9][10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

General Protocol Outline:

-

Cell Culture: Plate a suitable cell line (e.g., human keratinocytes) in a 96-well plate and incubate to allow for cell attachment.

-

Exposure: Prepare solutions of this compound at various concentrations in the cell culture medium. Replace the existing medium in the wells with the PETA-containing medium and incubate for a defined period (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of PETA relative to untreated control cells.

Quality Control for Pharmaceutical Use

Quality control of this compound for pharmaceutical applications typically involves a battery of tests to ensure its identity, purity, and quality.

| Test | Method | Specification (Example) |

| Identification | FTIR | The spectrum should be concordant with the reference spectrum of this compound. |

| Assay | HPLC-UV or GC-FID | Not less than 98.0% and not more than 102.0% of C₁₃H₂₀O₈. |

| Melting Range | USP <741> | 78-83 °C |

| Water Content | Karl Fischer Titration (USP <921>) | Not more than 0.5% |

| Residue on Ignition | USP <281> | Not more than 0.1% |

| Heavy Metals | USP <231> | Not more than 10 ppm |

| Related Substances | HPLC or GC | Limits for specific impurities (e.g., pentaerythritol, partially acetylated pentaerythritol) should be defined. |

Conclusion

This compound is a versatile pharmaceutical excipient with well-defined physicochemical properties. Its utility as a plasticizer and a lipid matrix in drug delivery systems makes it a valuable component in the formulation of various dosage forms. The experimental protocols and quality control parameters outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize and evaluate this compound in their work. As with any excipient, a thorough understanding of its characteristics and appropriate testing are crucial for the development of safe and effective pharmaceutical products.

References

- 1. This compound | C13H20O8 | CID 69007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The MTT assay as tool to evaluate and compare excipient toxicity in vitro on respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hot Homogenization Technique [ebrary.net]

- 5. japsonline.com [japsonline.com]

- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pentaerythritol tetraacetate CAS number 597-71-7

CAS Number: 597-71-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraacetate (CAS 597-71-7), also known as Normosterol, is a tetraester of pentaerythritol and acetic acid.[1][2][3][4] It is a white to off-white crystalline powder with a wide range of applications, primarily in the cosmetics and personal care industries as a skin-conditioning agent and emollient.[2][5] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, and current applications, with a focus on information relevant to researchers and professionals in drug development.

Physicochemical Properties

This compound is a stable compound under normal conditions.[6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀O₈ | [3][7] |

| Molecular Weight | 304.29 g/mol | [3][7] |

| IUPAC Name | [3-(acetyloxy)-2,2-bis(acetyloxymethyl)propyl] acetate | [3] |

| Synonyms | Normosterol, Pentaerythrityl Tetraacetate, Tetraacetyl pentestriol, Normo-level, TAPE | [3][7] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 78-83 °C | [2] |

| Boiling Point | 325 °C | [2] |

| Density | 1.273 g/cm³ (estimate) | [2] |

| Solubility | Insoluble in water. Soluble in oils and esters. | [5][8] |

Synthesis and Purification

This compound can be synthesized through the esterification of pentaerythritol with an excess of acetic acid or acetic anhydride.[9][10] The reaction is typically catalyzed by an acid.

Synthesis Experimental Protocol

A common method for the preparation of this compound involves the reaction of pentaerythritol with an excess of acetic anhydride in the presence of a catalyst.

Materials:

-

Pentaerythritol

-

Acetic anhydride (5 to 7 molar equivalents to pentaerythritol)[9]

-

Catalyst (e.g., a mixture of sulfuric acid and oleum, or phosphoric acid/phosphoric anhydride)[9]

-

Cold water

-

Ethanol (95%)

Procedure:

-

To a reaction flask, add the acetic anhydride and the catalyst (1 to 6% by weight, based on the anhydride).[9]

-

Heat the mixture gently.

-

Slowly add finely divided pentaerythritol to the heated mixture with continuous stirring.[9]

-

Maintain the reaction temperature and continue stirring until the reaction is complete (monitoring by techniques like TLC may be necessary).

-

After the reaction is complete, pour the reaction mixture into cold water to precipitate the crude this compound.[9]

-

Filter the precipitate and wash with cold water to remove excess acid.

Purification Experimental Protocol

The crude product from the synthesis can be purified by recrystallization.

Procedure:

-

The crude this compound can be crystallized from hot water. The crystals are then leached with cold water until the odor of acetic acid is no longer detectable.[1][2]

-

Alternatively, the crude product can be dissolved in chloroform, washed with saturated sodium bicarbonate solution, and then with water. The organic layer is dried over anhydrous calcium chloride, and the solvent is evaporated. The resulting solid is then recrystallized from 95% ethanol.[1][2]

A schematic of the synthesis and purification workflow is presented in Figure 1.

Caption: Workflow for the synthesis and purification of this compound.

Applications

The primary application of this compound is in the cosmetic and personal care industry.

Cosmetic and Personal Care Applications

This compound is utilized as a skin-conditioning agent and emollient .[2][5] Its mechanism of action in this context is primarily physical. When applied to the skin, it forms a thin, non-greasy, occlusive layer. This barrier helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration and promoting a smoother, softer skin feel.[11] This property makes it a valuable ingredient in moisturizers, lotions, and other skincare products aimed at improving skin barrier function.[11]

The conceptual mechanism of its emollient action is depicted in Figure 2.

Caption: Conceptual diagram of this compound's emollient action on the skin.

Potential in Drug Development

While direct applications of this compound as an active pharmaceutical ingredient (API) are not well-documented, its properties as an emollient and film-forming agent could be relevant in topical drug delivery systems. It could potentially be used as an excipient in dermatological formulations to:

-

Enhance the spreadability and texture of creams and ointments.

-

Provide an occlusive barrier to improve the penetration of an API.

-

Contribute to the overall stability of a topical formulation.

Safety and Toxicology

This compound is considered to have low toxicity. The oral LD50 in mice is reported to be 3500 mg/kg, indicating it is moderately toxic by ingestion.[2] The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of pentaerythritol tetraesters, including this compound, and concluded that they are safe as used in cosmetic formulations.[12][13]

Standard handling procedures, such as avoiding dust formation and using personal protective equipment, are recommended when working with the powdered form of this chemical.[6]

Conclusion

This compound is a well-characterized compound with established applications in the cosmetics industry as a skin-conditioning agent. Its synthesis and purification are straightforward, and it possesses a favorable safety profile for topical use. While its direct role in drug development is not currently prominent, its physicochemical properties suggest potential as an excipient in topical pharmaceutical formulations. Further research into its compatibility with various APIs and its influence on drug delivery could unveil new opportunities for this versatile molecule.

References

- 1. This compound | 597-71-7 [chemicalbook.com]

- 2. This compound CAS#: 597-71-7 [m.chemicalbook.com]

- 3. This compound | C13H20O8 | CID 69007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [myskinrecipes.com]

- 6. valsynthese.ch [valsynthese.ch]

- 7. bangchemicals.com [bangchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. GB951670A - Process for the preparation of tetraesters of penta-erythritol - Google Patents [patents.google.com]

- 10. US1583658A - Process of preparing pentaerythritol tetracetate - Google Patents [patents.google.com]

- 11. lesielle.com [lesielle.com]

- 12. cir-safety.org [cir-safety.org]

- 13. Safety Assessment of Pentaerythrityl Tetraesters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to [3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate (Pentaerythritol Tetraacetate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraacetate, systematically named [3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate according to IUPAC nomenclature, is a tetraester of pentaerythritol and acetic acid.[1] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications, particularly within the realm of drug development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[2] It is characterized by its high thermal stability, which makes it suitable for applications requiring elevated temperatures. A summary of its key quantitative properties is presented in Table 1. While highly soluble in many organic solvents, its solubility in water is limited.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate | [1] |

| Synonyms | Normosterol, Pentaerythrityl Tetraacetate, TAPE | [1] |

| CAS Number | 597-71-7 | [1][3] |

| Molecular Formula | C13H20O8 | [1][3] |

| Molecular Weight | 304.29 g/mol | [1] |

| Melting Point | 80-83 °C | |

| Boiling Point | 325 °C | |

| Density | 1.396 g/cm³ | [2] |

| Water Solubility | 5.6 g/100 mL at 15 °C (for Pentaerythritol) | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, ethylene glycol, glycerol, methanol | [2] |

| Insoluble in | Acetone, benzene, diethyl ether, chloroform | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of pentaerythritol with an excess of acetic anhydride, often in the presence of a catalyst.

Materials:

-

Pentaerythritol

-

Acetic anhydride

-

Pyridine (catalyst)

-

Deionized water

-

Ethanol (95%)

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentaerythritol and an excess of acetic anhydride (e.g., a 1:5 molar ratio).

-

Slowly add a catalytic amount of pyridine to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove excess acetic acid and pyridine.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration.

-

For higher purity, the product can be dissolved in chloroform, washed with saturated sodium bicarbonate solution and then water, dried over anhydrous calcium chloride, and the solvent evaporated.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetate groups and a singlet for the methylene protons of the pentaerythritol backbone.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon of the pentaerythritol core, the methylene carbons, and the methyl carbons of the acetate groups.

Table 2: NMR Spectral Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.0 | s | -C(O)CH₃ |

| ~4.1 | s | -CH₂- | |

| ¹³C | ~20.7 | q | -C(O)C H₃ |

| ~42.1 | s | -C (CH₂O-)₄ | |

| ~61.9 | t | -C H₂- | |

| ~170.1 | s | -C (O)CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester functional group, typically around 1740 cm⁻¹. Other notable peaks include C-O stretching and C-H bending and stretching vibrations.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1230 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show fragmentation patterns corresponding to the loss of acetate groups and other characteristic fragments. The molecular ion peak may be observed, though it might be of low intensity.

Applications in Drug Development

While this compound itself is not an active pharmaceutical ingredient, its properties make it a person of interest as an excipient in drug formulations. Its parent compound, pentaerythritol, has been investigated as a carrier for solid dispersions to enhance the solubility and dissolution of poorly water-soluble drugs.

A solid dispersion is a system where a drug is dispersed in an inert carrier, often in a crystalline or amorphous state. This can lead to improved bioavailability of the drug. The high crystallinity and potential for hydrogen bonding of pentaerythritol make it a suitable carrier. This compound, being a less polar derivative, could offer advantages in formulating drugs with specific solubility characteristics. The ester groups can also modulate the release profile of the drug from the solid dispersion.

Conclusion

This compound is a well-defined chemical entity with established synthesis and characterization protocols. Its physicochemical properties, particularly its thermal stability and potential as a formulation excipient, make it a compound of interest for further research and development in the pharmaceutical sciences. The exploration of its role in advanced drug delivery systems, such as solid dispersions, warrants further investigation to unlock its full potential in improving the therapeutic efficacy of challenging drug candidates.

References

An In-depth Technical Guide to Pentaerythritol Tetraacetate

This technical guide provides a comprehensive overview of the chemical and physical properties of pentaerythritol tetraacetate, with a focus on its molecular weight, synthesis, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Weight

This compound, also known by synonyms such as Normosterol and T.A.P.E., is the tetraester of pentaerythritol and acetic acid. It is a white to off-white crystalline powder.

| Identifier | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₈ | [1][2][3] |

| Molecular Weight | 304.29 g/mol | [2][3][4] |

| 304.2931 g/mol | [1] | |

| 304.30 g/mol | [3] | |

| CAS Registry Number | 597-71-7 | [1][2] |

| IUPAC Name | [3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 78-83 °C | [4] |

| Boiling Point | 325 °C | [4] |

| Density | 1.2730 g/cm³ | [4] |

| Solubility | Slightly soluble in water. Soluble in chloroform. | |

| XLogP3-AA | -0.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 8 | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of pentaerythritol with an excess of acetic anhydride.

Materials:

-

Pentaerythritol (PE)

-

Acetic anhydride

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Cyclohexane

-

Acetone, Ethyl acetate, or Dichloromethane

Procedure:

-

In a 50 mL round-bottom flask equipped with a condenser, combine pentaerythritol (0.5 g, 3.7 mmol), 4-dimethylaminopyridine (0.06 g, 0.4 mmol, 12 mol%), and acetic anhydride (5 mL, 53 mmol).

-

Heat the reaction mixture to 150 °C and maintain this temperature for 1.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add cyclohexane to the reaction mixture.

-

Co-evaporate the acetic acid and excess acetic anhydride with cyclohexane under reduced pressure.

-

Once the mixture is dry, dissolve the crude product in a suitable organic solvent (acetone, ethyl acetate, or dichloromethane).

Purification by Crystallization

The crude this compound can be purified by crystallization.

Procedure:

-

Dissolve the crude product in hot water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by filtration.

-

Leach the crystals with cold water until the odor of acetic acid is no longer detectable.

-

Alternatively, dissolve the crude product in chloroform, wash with saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous calcium chloride, filter, and evaporate the solvent. The resulting solid can be recrystallized from 95% ethanol.[2]

Spectroscopic Data for Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the methyl protons of the acetate groups and the methylene protons of the pentaerythritol backbone. |

| ¹³C NMR | The carbon NMR spectrum will display peaks corresponding to the carbonyl carbons of the ester groups, the methyl carbons of the acetate groups, the quaternary carbon, and the methylene carbons of the pentaerythritol core. |

| IR Spectroscopy | The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester functional groups, typically in the range of 1735-1750 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of acetate groups. |

Workflow and Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

Solubility of Pentaerythritol Tetraacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentaerythritol tetraacetate. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and a workflow for this procedure.

Introduction to this compound

This compound is a white to off-white crystalline powder. It is an ester derived from pentaerythritol and acetic acid. Its structure and properties make it a subject of interest in various chemical and pharmaceutical applications. Understanding its solubility in different solvents is crucial for its application in synthesis, formulation, and purification processes.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility | Source/Justification |

| Water | Slightly soluble in cold water; soluble in hot water.[1][2][3] | Purification methods describe crystallization from hot water.[1][2][3] |

| Chloroform | Soluble | Used as the initial solvent in a recrystallization procedure.[1][2][3] |

| Ethanol (95%) | Soluble in hot 95% ethanol. | Used as the crystallization solvent after initial dissolution in chloroform.[1][2][3] |

| Acetone | Insoluble. | Pentaerythritol, the parent polyol, is insoluble in acetone, suggesting the tetraacetate may also have low solubility.[4] |

| Benzene | Insoluble. | Pentaerythritol is insoluble in benzene.[4] |

| Carbon Tetrachloride | Insoluble. | Pentaerythritol is insoluble in carbon tetrachloride.[4] |

| Diethyl Ether | Insoluble. | Pentaerythritol is insoluble in diethyl ether.[4] |

Note: The insolubility in acetone, benzene, carbon tetrachloride, and diethyl ether is inferred from the properties of the parent compound, pentaerythritol.[4] Experimental verification is recommended.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed protocol for determining the solubility of this compound in a given solvent using the isothermal shake-flask method, which is considered the "gold standard" for solubility measurements.

3.1. Materials

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the solvent to each vial.

-

Tightly cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary study can be conducted to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in units such as g/100 mL or mg/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While quantitative solubility data for this compound remains scarce in readily available literature, this guide provides a foundational understanding of its solubility characteristics based on qualitative information. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine the precise solubility of this compound in various solvents of interest, enabling its effective use in scientific and industrial applications. It is recommended that experimental determination be carried out to obtain quantitative data for specific solvent systems.

References

In-Depth Technical Guide to the Thermal Stability of Pentaerythritol Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of pentaerythritol tetraacetate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related pentaerythritol esters to provide a robust understanding of its expected thermal behavior. The information is presented to support research, development, and formulation activities where the thermal characteristics of this excipient are of critical importance.

Introduction to this compound

This compound is the tetraester of pentaerythritol and acetic acid. It belongs to the class of polyol esters, which are known for their thermal stability and are used in a variety of applications, including as plasticizers, lubricants, and in coatings. In the pharmaceutical industry, understanding the thermal stability of excipients like this compound is crucial for predicting their behavior during manufacturing processes such as hot-melt extrusion and for assessing their long-term stability in final formulations.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is provided in Table 1. It is important to note that there are discrepancies in the reported melting points in various sources, which may be attributed to differences in the purity of the samples tested.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₃H₂₀O₈ | [1] |

| Molecular Weight | 304.29 g/mol | [1] |

| CAS Number | 597-71-7 | [2] |

| Melting Point | 78-83 °C or 276 °C | [2][3][4] |

| Boiling Point | 325 °C | [2][3][5] |

| Appearance | White to off-white crystalline powder | [2] |

Thermal Stability Analysis

The thermal stability of a material is its ability to resist decomposition at high temperatures. This is commonly evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Inferred Thermal Stability from Related Compounds

Based on this information, a projected thermal decomposition profile for this compound is summarized in Table 2. These values are estimates based on the behavior of analogous compounds and should be confirmed by experimental analysis for any critical applications.

Table 2: Estimated Thermal Decomposition Data for this compound

| Thermal Property | Estimated Value |

| TGA Onset Decomposition Temperature (Tonset) | ~ 230 - 350 °C |

| TGA Peak Decomposition Temperature (Tpeak) | ~ 350 - 450 °C |

| DSC Melting Endotherm (Tm) | 78-83 °C or ~276 °C (discrepancy in literature) |

Predicted Thermal Decomposition Pathway

The thermal decomposition of polyol esters, such as this compound, in an inert atmosphere is expected to proceed through the cleavage of the ester linkages.[8] Studies on pentaerythritol esters with longer alkyl chains, like tetrapentanoate and tetranonanoate, have identified the primary decomposition products as the corresponding carboxylic acid and a pentaerythritol tri-ester.[3]

Applying this to this compound, the predicted primary decomposition pathway would involve the elimination of acetic acid to form a pentaerythritol triacetate species. This process could continue until the complete decomposition of the molecule. The anticipated decomposition reaction is illustrated below.

Caption: Predicted thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound decomposes and the corresponding mass loss.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible into the TGA instrument.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Data Acquisition:

-

Heat the sample from ambient temperature to a final temperature of approximately 600°C.

-

Use a linear heating rate, typically 10°C/min or 20°C/min.

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset) from the curve, which represents the temperature at which significant weight loss begins.

-

Determine the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG curve), which indicates the temperature(s) of maximum rate of weight loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and seal it with a lid.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

-

Data Acquisition:

-

Heat the sample at a controlled linear rate, typically 10°C/min, to a temperature above its expected melting point.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks, which correspond to processes like melting. The peak temperature of the endotherm is taken as the melting point (Tm).

-

Identify other thermal events such as glass transitions (a step change in the baseline) or crystallization (exothermic peaks).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is sparse in the reviewed literature, a comprehensive understanding can be inferred from the analysis of closely related pentaerythritol esters. The compound is expected to be thermally stable up to temperatures in the range of 230-350°C, with decomposition likely proceeding via the cleavage of its ester bonds to release acetic acid. For applications where thermal stability is a critical parameter, it is highly recommended to perform experimental TGA and DSC analyses following the protocols outlined in this guide to obtain precise data for the specific grade and purity of the material being used.

References

- 1. This compound | C13H20O8 | CID 69007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 597-71-7 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound (CAS 597-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Pentaerythritol Tetraacetate: A Technical Guide to its Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol tetraacetate, a tetraester of pentaerythritol, has a history rooted in the late 19th and early 20th centuries, following the discovery of its parent alcohol. While not a frontline therapeutic agent itself, its stable, symmetric structure and biocompatibility have made it a subject of interest as a scaffold in materials science and potentially as a component in drug delivery systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on experimental protocols and quantitative data relevant to its application in research and development.

Discovery and Historical Development

The journey of this compound begins with its precursor, pentaerythritol.

1.1. The Genesis: Discovery of Pentaerythritol

In 1891, German chemist Bernhard Tollens and his student P. Wigand first synthesized pentaerythritol.[1] Their method involved the base-catalyzed reaction of acetaldehyde and formaldehyde.[1] This foundational discovery paved the way for the exploration of a new class of polyhydric alcohols and their derivatives.

1.2. The Emergence of the Tetraacetate

While the precise date and discoverer of the first synthesis of this compound are not definitively documented in readily available literature, early patents indicate its existence and production by the 1920s. A United States patent granted in 1926 to Hans T. Clarke describes a process for preparing this compound, suggesting that the compound was of industrial interest by this time.[2]

1.3. "Normosterol": A Historical Footnote

This compound is also known by the synonym "Normosterol".[3] While the origins of this name are not entirely clear from the available historical records, it suggests a potential past association with pharmaceutical or medicinal applications, possibly as a commercial product name. However, extensive research reveals no significant history of "Normosterol" as a widely used therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₀O₈ | [3] |

| Molecular Weight | 304.29 g/mol | [3] |

| Appearance | White to off-white powder or crystals | [4] |

| Melting Point | 78-83 °C | [4] |

| Boiling Point | 325 °C | [4] |

| Density | 1.2730 g/cm³ | [4] |

| CAS Number | 597-71-7 | [3] |

Synthesis of this compound: Experimental Protocols

Several methods have been developed for the synthesis of this compound. The two most common approaches are the direct esterification of pentaerythritol with acetic anhydride or acetic acid, and the acetolysis of pentaerythritol tetranitrate.

3.1. Method 1: Esterification of Pentaerythritol with Acetic Anhydride

This is a widely used and efficient method for producing high yields of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentaerythritol, a molar excess of acetic anhydride, and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: Heat the reaction mixture to 150°C with continuous stirring for approximately 1.5 to 2 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add cyclohexane to the mixture.

-

Co-evaporate the acetic acid and excess acetic anhydride with cyclohexane under reduced pressure.

-

Once dry, dissolve the residue in a suitable organic solvent (e.g., acetone, ethyl acetate, or dichloromethane).

-

-

Purification: The crude product can be purified by recrystallization from hot water or 95% ethanol to yield pure this compound.[4] Leaching with cold water until the odor of acetic acid is no longer detectable is also recommended.[4]

Logical Workflow for Esterification Synthesis

Caption: Workflow for the synthesis of this compound via esterification.

3.2. Method 2: Acetolysis of Pentaerythritol Tetranitrate (PETN)

This method provides an alternative route to this compound, starting from the corresponding tetranitrate ester. A reported yield for this method is 95%.[4]

Experimental Protocol:

Note: Pentaerythritol tetranitrate is a powerful explosive and should be handled with extreme caution by experienced personnel in a controlled environment.

-

Reaction Setup: In a suitable reaction vessel, dissolve pentaerythritol tetranitrate in a mixture of acetic acid and acetic anhydride.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures. The exact conditions, including temperature and reaction time, can be found in specialized literature on energetic materials.

-

Work-up and Purification: The work-up and purification procedures are similar to those described in Method 1, involving the removal of acidic byproducts and recrystallization of the final product.

Characterization Data

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl protons of the acetate groups and the methylene protons of the pentaerythritol core. |

| ¹³C NMR | Resonances for the carbonyl carbons, methyl carbons of the acetate groups, the quaternary carbon, and the methylene carbons of the pentaerythritol core. |

| IR Spectroscopy | Strong absorption band characteristic of the C=O stretching of the ester functional group (typically around 1740 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Relevance and Potential Applications in Drug Development

While not a drug itself, the properties of this compound make it a candidate for exploration in pharmaceutical sciences.

5.1. Potential as a Drug Delivery Vehicle

The highly branched and compact structure of pentaerythritol derivatives has led to their use as core scaffolds in the synthesis of dendrimers and other polymeric drug delivery systems. This compound, with its four ester linkages, could potentially be functionalized to attach drug molecules, creating a prodrug that can release the active agent through hydrolysis. Its biocompatibility is a key advantage in this context.

5.2. Use as an Excipient

The physical properties of this compound, such as its melting point and stability, suggest its potential use as an excipient in solid dosage forms. It could function as a binder, a coating agent, or a matrix-forming material in controlled-release formulations.

Signaling Pathway and Biological Activity

Currently, there is no established evidence in the scientific literature to suggest that this compound directly interacts with specific signaling pathways or exhibits significant intrinsic biological activity. Its primary relevance to drug development lies in its potential as a chemically inert and biocompatible building block for more complex drug delivery systems.

Logical Relationship of this compound in Drug Development

References

Methodological & Application

Pentaerythritol Derivatives in Polymer Crosslinking: A Detailed Guide for Researchers

An important distinction must be made at the outset: while pentaerythritol tetraacetate is requested, it is pentaerythritol tetraacrylate (PETA) that is widely utilized as a crosslinking agent in polymer chemistry and drug development. this compound is more commonly employed as a plasticizer, enhancing the flexibility and durability of polymers, and as a precursor in other chemical syntheses.[1][2] This document will focus on pentaerythritol tetraacrylate (PETA) as a crosslinking agent to align with the core requirement of the topic.

Pentaerythritol tetraacrylate is a tetrafunctional monomer known for its role as a crosslinking agent, which significantly improves the surface morphology of polymeric materials. Its ability to form dense crosslinked networks makes it a vital component in the formulation of UV-curable materials.

Application Notes

Pentaerythritol tetraacrylate (PETA) is instrumental in the synthesis of biocompatible hydrogels for tissue engineering and drug delivery systems.[3] The concentration of PETA as a crosslinking agent directly influences the material properties of the resulting polymers. An increase in PETA concentration leads to a higher gel fraction and crosslinking density.[4] Conversely, this increased concentration results in a decrease in the equilibrium water content, the average molecular weight between crosslinks, and the mesh size of the hydrogel films.[4]

In the context of drug delivery, PETA-crosslinked hydrogels can be tailored to control the release of therapeutic agents. For instance, hydrogels with higher crosslinking densities exhibit more sustained drug release profiles. The mucoadhesive properties of certain PETA-crosslinked hydrogels can be enhanced by adjusting the thiol-to-acrylate ratio in their synthesis, making them suitable for targeted drug delivery to mucosal tissues.

Beyond drug delivery, PETA is used to enhance the performance of various materials. In the construction industry, it is used to create crosslinked polycarboxylate superplasticizers, which improve the dispersion and workability of cement.[5] It is also a component in UV-curable coatings, adhesives, and inks, where it contributes to improved mechanical properties and performance.

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene oxide) (PEO) Hydrogel Films via UV Crosslinking with PETA

This protocol describes the synthesis of PEO hydrogel films using PETA as a crosslinking agent, a method suitable for creating matrices for dermatological applications.[4]

Materials:

-

Poly(ethylene oxide) (PEO), Mv = 1,000,000 g/mol

-

Pentaerythritol tetraacrylate (PETA)

-

Deionized water

-

UV curing system

Procedure:

-

Prepare a homogeneous PEO gel by dissolving 8 grams of PEO in 100 mL of deionized water with intensive stirring for 72 hours.

-

Add the desired amount of PETA (e.g., 1%, 2.5%, 5%, or 10% w/w) to the PEO gel and continue stirring for another 8 hours to ensure homogeneity.

-

Allow the viscous mixture to stand for 16 hours to eliminate any entrapped air bubbles.

-

Cast the bubble-free mixture onto a glass plate.

-

Dry the cast gel at room temperature (22 °C) in a fume hood for 48 hours to form a film.

-

Expose the dried film to UV radiation to initiate crosslinking. The UV curing parameters (intensity and duration) should be optimized based on the specific equipment and desired crosslinking density.

Protocol 2: Characterization of PETA-Crosslinked Hydrogels

1. Swelling Behavior:

- Cut pre-weighed, dry hydrogel samples into discs.

- Immerse the discs in deionized water at room temperature.

- At predetermined time intervals, remove the samples, blot them gently with filter paper to remove excess surface water, and weigh them.

- Continue until the samples reach a constant weight (equilibrium swelling).

- Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd, where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.

2. Mechanical Testing (Tensile Strength):

- Cut the hydrogel films into dumbbell-shaped specimens.

- Perform tensile testing using a universal testing machine at a constant crosshead speed.

- Record the stress-strain curves and determine the tensile strength, Young's modulus, and elongation at break.

3. Rheological Analysis:

- Use a rheometer with parallel plate geometry to measure the viscoelastic properties of the hydrogel.

- Perform frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). A stable, solid-like gel will exhibit G' > G''.

Data Presentation

Table 1: Effect of PETA Concentration on PEO Hydrogel Properties

| PETA Concentration (% w/w) | Gel Fraction (%) | Crosslinking Density (ρc) | Equilibrium Water Content (EWC) (%) | Average Molecular Weight Between Crosslinks (Mc) | Mesh Size (ζ) (nm) |

| 1.0 | Low | Low | High | High | Large |

| 2.5 | Increased | Increased | Decreased | Decreased | Smaller |

| 5.0 | High | High | Low | Low | Small |

| 10.0 | Very High | Very High | Very Low | Very Low | Very Small |

Note: This table summarizes the general trends observed with increasing PETA concentration. Actual values would be determined experimentally.[4]

Visualizations

Caption: UV-initiated crosslinking mechanism of PEO with PETA.

Caption: Experimental workflow for PEO-PETA hydrogel synthesis and characterization.

References